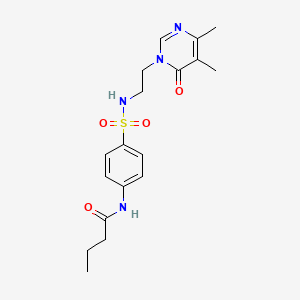
N-(4-(N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide is a synthetic compound with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C₁₈H₂₄N₄O₃S. The compound features a pyrimidine ring substituted with dimethyl and oxo groups, linked to a sulfamoyl moiety and a butyramide group. This unique structure is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₄O₃S |
| Molecular Weight | 376.47 g/mol |
| CAS Number | 2034410-94-9 |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- DNA Interaction : Similar compounds have been shown to bind to DNA, inhibiting DNA-dependent enzymes and thereby interfering with cellular proliferation processes .
- Enzyme Inhibition : The sulfamoyl group may interact with specific enzymes or receptors that are crucial in cancer cell signaling pathways .
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against various pathogens, indicating that this compound could serve as a lead for antibiotic development .
Antitumor Activity
Research has demonstrated that compounds structurally related to this compound exhibit significant antitumor properties. For instance:
- Cell Line Studies : In vitro assays using human lung cancer cell lines (A549, HCC827, NCI-H358) revealed IC50 values indicating effective growth inhibition at low concentrations (e.g., HCC827 IC50 = 6.26 μM) .
- Mechanistic Insights : Compounds showed higher activity in two-dimensional assays compared to three-dimensional models, suggesting that the compound's efficacy may vary based on the cellular context .
Antimicrobial Activity
The compound's antimicrobial potential was evaluated against both Gram-positive and Gram-negative bacteria:
- Testing Methodology : Broth microdilution methods were employed following CLSI guidelines .
- Results : Notably effective against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antibacterial activity .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Study on Antitumor Efficacy : A study demonstrated that derivatives with similar structural motifs showed significant cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal cells .
- Antimicrobial Efficacy : Another investigation into related compounds found promising results in inhibiting bacterial growth, suggesting that modifications to the core structure could enhance efficacy against resistant strains .
Propiedades
IUPAC Name |
N-[4-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethylsulfamoyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-4-5-17(23)21-15-6-8-16(9-7-15)27(25,26)20-10-11-22-12-19-14(3)13(2)18(22)24/h6-9,12,20H,4-5,10-11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLSNEFNXDREML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=NC(=C(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













